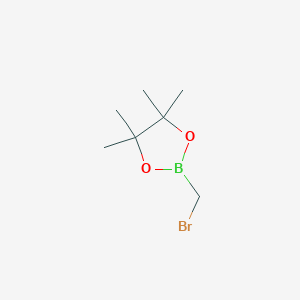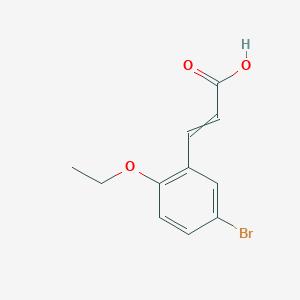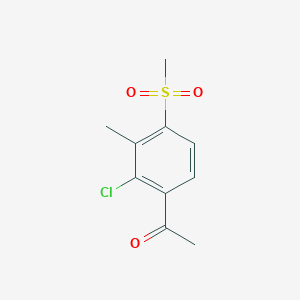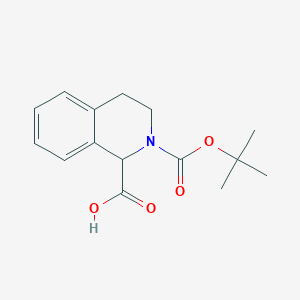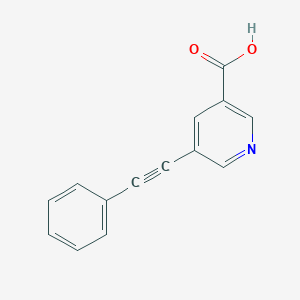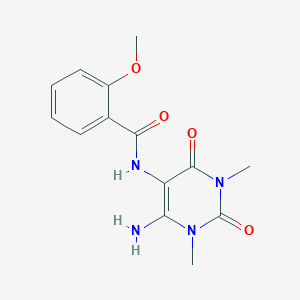
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide, also known as ADMP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. ADMP is a pyrimidinedione derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for research on N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide. One area of research is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of this compound and its potential interactions with other compounds. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been shown to have anticancer and neuroprotective properties. While this compound has several advantages for lab experiments, further research is needed to determine its optimal therapeutic use.
合成法
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide can be synthesized using various methods, including the reaction of 2-methoxybenzoic acid with 4-aminouracil in the presence of phosphorus oxychloride. Another method involves the reaction of 2-methoxybenzoyl chloride with 4-amino-5,6-dimethyl-2-pyrimidinone in the presence of a base. These methods have been optimized to produce high yields of this compound.
科学的研究の応用
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
166115-65-7 |
|---|---|
分子式 |
C14H16N4O4 |
分子量 |
304.3 g/mol |
IUPAC名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H16N4O4/c1-17-11(15)10(13(20)18(2)14(17)21)16-12(19)8-6-4-5-7-9(8)22-3/h4-7H,15H2,1-3H3,(H,16,19) |
InChIキー |
AHIDZIVYXFSXDF-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2OC)N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2OC)N |
同義語 |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-methoxy- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
